Scaffold Superiority: Thieno[2,3-c]pyridine Core Demonstrates Enhanced Potency Over Benzo-Analogue
The thieno[2,3-c]pyridine scaffold provides a significant potency advantage over a common benzo-analogue. In a study on glucose-6-phosphatase inhibitors, the tetrahydrothieno[2,3-c]pyridine system was found to be equipotent to its [3,2-c] isomer, but both were 'much better' than the corresponding 1,2,3,4-tetrahydro-isoquinoline benzo-analogue [1].
| Evidence Dimension | Scaffold potency for Glucose-6-phosphatase inhibition |
|---|---|
| Target Compound Data | Thieno[2,3-c]pyridine core (in tetrahydro form) is equipotent to the [3,2-c] system; potent inhibitors have IC50 values down to 140 nM [1]. |
| Comparator Or Baseline | 1,2,3,4-Tetrahydro-isoquinoline (benzo-analogue) is 'much better' than the corresponding benzo analogue [1]. |
| Quantified Difference | Scaffold potency advantage for thienopyridine cores; best compounds achieve IC50 = 140 nM [1]. |
| Conditions | In vitro glucose-6-phosphatase catalytic site inhibition assay [1]. |
Why This Matters
This validates the selection of the thieno[2,3-c]pyridine scaffold for medicinal chemistry programs targeting this enzyme class, as it inherently provides superior target engagement compared to a simpler benzo-fused alternative.
- [1] Madsen, P., Lundbeck, J. M., Jakobsen, P., Varming, A., & Westergaard, N. (2000). Glucose-6-phosphatase catalytic enzyme inhibitors: synthesis and in vitro evaluation of novel 4,5,6,7-tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines. Bioorganic & Medicinal Chemistry, 8(9), 2277-2289. DOI: 10.1016/s0968-0896(00)00153-x View Source
